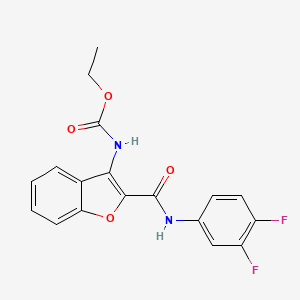

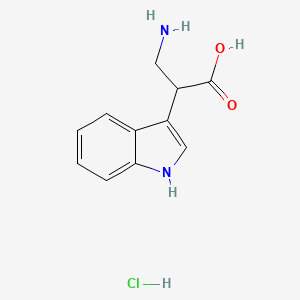

![molecular formula C24H19N3O B2378802 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-70-5](/img/structure/B2378802.png)

1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline derivatives involves several steps. A mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 h to give compound 2 . Thermal cyclization of compound 2 at 260 °C for 1 h gave compound 3 . Treatment of compound 3 with chloroacetic acid gave compound 4 . Thiocarbohydrazide was mixed with compound 4 at higher temperature .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives include color, density, hardness, and melting and boiling points . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Wissenschaftliche Forschungsanwendungen

Supramolecular Aggregation

- Research by Portilla et al. (2005) explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including a compound similar to 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. This study revealed how molecules are linked in complex frameworks by various hydrogen bonds, showcasing the compound's potential in the study of molecular interactions and crystal engineering (Portilla et al., 2005).

Synthesis Methods

- A 2011 study by Rajesh et al. demonstrated the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, including derivatives of 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. This "on water" protocol highlights an environmentally friendly approach to synthesizing such compounds, emphasizing atom economy and the absence of complex purification steps (Rajesh et al., 2011).

Molecular and Supramolecular Structures

- The molecular and supramolecular structures of various pyrazolo[3,4-b]quinoline derivatives, including compounds structurally similar to the one , were explored in a 2016 study by Kumara et al. This research provides insights into the biological activities of these compounds, linking their structural features to potential antimicrobial and antiviral properties (Kumara et al., 2016).

Optical and Electronic Properties

- Research into the optical absorption and quantum-chemical simulations of pyrazolo[3,4-b]quinoline derivatives was conducted by Koścień et al. (2003). This study provides valuable insights into the electronic properties of these compounds, which can be crucial for their potential application in materials science, especially in the fields of luminescence and electroluminescence (Koścień et al., 2003).

Antimicrobial Evaluation

- A 2016 study by El-Gamal et al. synthesized and evaluated the antimicrobial properties of various quinoline derivatives, including pyrazolo[3,4-b]quinoline. This research contributes to understanding the potential use of these compounds in developing new antimicrobial agents (El-Gamal et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4′-Methoxyacetophenone, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Zukünftige Richtungen

Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research could focus on the synthesis of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-6-4-3-5-7-17)26-27(24)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGDMASZKZJGBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

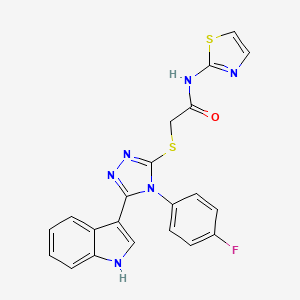

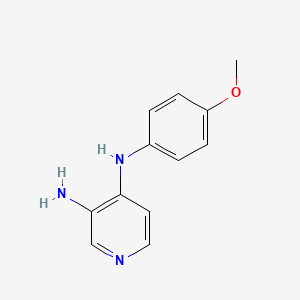

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

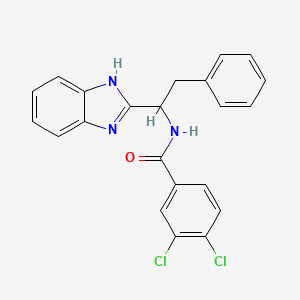

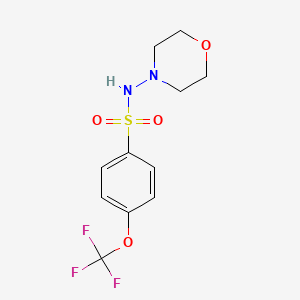

![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)

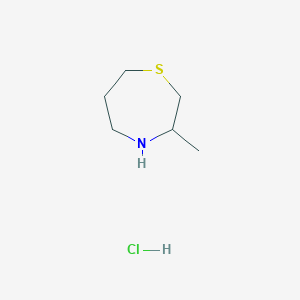

![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)

![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)

![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)

![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)